molecular formula C15H11F2N5OS B11038828 6-(2,5-Difluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,5-Difluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11038828
M. Wt: 347.3 g/mol
InChI Key: FJYFXZVQDIRNHI-UHFFFAOYSA-N
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Description

4-{[6-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE is a complex heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and isoxazole. These structures are known for their significant pharmacological activities and are widely used in medicinal chemistry for drug design and development .

Preparation Methods

The synthesis of 4-{[6-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE involves multiple steps, starting with the preparation of the triazole and thiadiazole intermediates. These intermediates are then fused with the isoxazole ring under specific reaction conditions. The synthetic routes often involve the use of reagents such as hydrazine, carbon disulfide, and various alkylating agents . Industrial production methods may include optimization of these reactions to improve yield and purity, often involving high-throughput synthesis and purification techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but often include modified triazole or thiadiazole derivatives .

Scientific Research Applications

4-{[6-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazole rings are known to form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This can result in various biological effects, such as reduced inflammation or inhibition of microbial growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H11F2N5OS

Molecular Weight

347.3 g/mol

IUPAC Name

4-[[6-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C15H11F2N5OS/c1-7-10(8(2)23-21-7)6-13-18-19-15-22(13)20-14(24-15)11-5-9(16)3-4-12(11)17/h3-5H,6H2,1-2H3

InChI Key

FJYFXZVQDIRNHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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